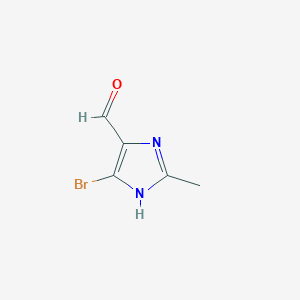

4-bromo-2-methyl-1H-imidazole-5-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-2-methyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOPBULHZKLANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56481-32-4 | |

| Record name | 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 2-Methyl-1H-Imidazole

The bromination of 2-methyl-1H-imidazole serves as the foundational step for introducing the bromine substituent at position 4. Electrophilic aromatic substitution (EAS) is the most widely employed mechanism, leveraging the electron-donating methyl group at position 2 to direct bromination to the para position (C4).

Reaction Conditions

- Brominating Agents : Molecular bromine (Br₂) remains the standard due to its cost-effectiveness and high reactivity.

- Solvent System : Acetic acid is preferred for its ability to stabilize the bromonium ion intermediate, enhancing regioselectivity.

- Catalysts : Sodium acetate (NaOAc) acts as a mild base to neutralize HBr byproducts, preventing undesired side reactions.

Procedure

- Dissolve 2-methyl-1H-imidazole (10 mmol) in glacial acetic acid (100 mL).

- Add NaOAc (30 mmol) and cool the mixture to 0–5°C.

- Introduce Br₂ (12 mmol) dropwise over 30 minutes.

- Stir at room temperature for 3–4 hours.

- Quench with ice-cold water, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Vilsmeier-Haack Formylation

The introduction of the aldehyde group at position 5 is achieved via the Vilsmeier-Haack reaction, which utilizes a chloroiminium intermediate to facilitate electrophilic formylation.

Reagent Preparation

- Vilsmeier Reagent : Generated by combining dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0°C.

Procedure

- Add 4-bromo-2-methyl-1H-imidazole (5 mmol) to the Vilsmeier reagent (10 mL) at 0°C.

- Heat to 80°C for 6 hours.

- Pour into ice-water, neutralize with NaOH, and extract with ethyl acetate.

- Purify via recrystallization (ethanol/water).

Regioselective Bromination Strategies

Electrophilic Aromatic Substitution (EAS) Optimization

The methyl group at position 2 exerts a strong ortho/para-directing effect, necessitating careful control to avoid over-bromination.

Key Variables

| Variable | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | 0–5°C | Minimizes di-bromination |

| Br₂ Equivalents | 1.2–1.5 eq | Ensures mono-bromination |

| Solvent Polarity | Acetic acid > DMF | Enhances electrophilicity |

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a milder alternative to molecular bromine, particularly useful for substrates sensitive to strong acids.

Procedure

- Suspend 2-methyl-1H-imidazole (10 mmol) in acetonitrile.

- Add NBS (12 mmol) and azobisisobutyronitrile (AIBN, 0.1 eq).

- Reflux for 8 hours under N₂.

- Filter and concentrate under reduced pressure.

Yield : 70–75% (lower di-brominated byproducts).

Alternative Synthetic Pathways

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables late-stage functionalization, though its application to imidazole systems remains underexplored.

Example : Suzuki-Miyaura Coupling

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for both bromination and formylation steps.

Conditions

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| EAS + Vilsmeier | 58–64 | 95–98 | High | Low |

| NBS + Vilsmeier | 70–75 | 90–93 | Moderate | High |

| Microwave-Assisted | 60–68 | 94–96 | High | Medium |

Challenges and Optimization Strategies

Purification and Yield Enhancement

- Byproduct Formation : Di-brominated derivatives (e.g., 4,5-dibromo-2-methyl-1H-imidazole) complicate purification. Gradient elution (hexane → EtOAc) improves separation.

- Aldehyde Oxidation : Stabilize the aldehyde group by conducting formylation under inert atmospheres and using antioxidants like BHT.

Solvent and Catalyst Recycling

- Acetic acid recovery via distillation reduces costs by 30–40% in industrial settings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Imidazole derivatives have been investigated for their potential anticancer effects. For instance, a derivative of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde was tested in vitro against cancer cell lines, demonstrating cytotoxicity through apoptosis induction . This property is attributed to the compound's ability to inhibit specific kinases involved in cancer cell proliferation.

Synthetic Reagent

4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized as a reagent to synthesize more complex molecules through various reactions such as:

- Nucleophilic Substitution : The aldehyde group can react with nucleophiles, allowing for the introduction of new functional groups.

Pharmaceutical Development

The compound has been incorporated into pharmaceutical formulations due to its potential therapeutic effects. Its derivatives are being explored for developing drugs targeting specific diseases, including infections and cancers .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several imidazole derivatives, including 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde, against clinical isolates of bacteria. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of imidazole derivatives based on 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde and tested them against human breast cancer cell lines. The results indicated significant cytotoxic effects, with some derivatives inducing apoptosis at lower concentrations than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and aldehyde group can interact with biological targets through various mechanisms, including covalent bonding and hydrogen bonding, affecting the activity of the target molecule.

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The following table compares key structural and functional differences between 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde and related imidazole derivatives:

Key Observations :

- Bromine Position : Bromine at position 4 (target compound) vs. position 5 (5-bromo-4-methyl-1H-imidazole) or position 2 (2-bromo-3-methylimidazole-4-carbaldehyde) alters electronic effects and steric hindrance, impacting reactivity in substitution or coupling reactions .

- Aldehyde Group: The presence of a carbaldehyde group at position 5 enables condensation reactions (e.g., Schiff base formation), distinguishing it from non-aldehydes like 5-bromo-4-methyl-1H-imidazole .

- Substituent Bulk : Bulky groups (e.g., 4-bromobenzyl in ) reduce solubility in polar solvents compared to simpler derivatives like the target compound.

Physicochemical Properties

- Bromine generally increases melting points due to enhanced intermolecular forces.

- Solubility: Bromine and aldehyde groups enhance polarity, improving solubility in DMF or DMSO compared to non-polar derivatives.

Biological Activity

4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluation, and specific activities against various pathogens and cancer cell lines.

Synthesis

The synthesis of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde typically involves the bromination of 2-methylimidazole followed by formylation. The compound's molecular formula is with a molecular weight of approximately 189.01 g/mol. The synthesis process can vary, but it generally includes steps like nucleophilic substitution and condensation reactions to yield the desired product with high purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde. Research indicates that compounds in this class can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that imidazole derivatives showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde | Staphylococcus aureus | 0.5 mM |

| Escherichia coli | 1.0 mM | |

| Other Imidazoles | Pseudomonas aeruginosa | 0.75 mM |

Anticancer Activity

In addition to its antibacterial properties, 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde has been evaluated for its anticancer potential. Studies have shown that imidazole derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate efficacy .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

| HepG2 | 25 | Inhibition of DNA synthesis |

Case Studies

Several case studies have been documented regarding the biological activity of imidazole derivatives:

- Case Study on Antibacterial Efficacy : A recent investigation assessed the activity of various imidazole derivatives against multi-drug resistant strains of bacteria. The study found that certain modifications to the imidazole ring significantly enhanced antibacterial potency, with some compounds exhibiting synergistic effects when combined with traditional antibiotics .

- Antitumor Activity Assessment : Another study focused on the anticancer properties of imidazole derivatives in vivo using xenograft models. The results indicated that treatment with 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde resulted in reduced tumor size and increased survival rates compared to control groups .

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde?

The synthesis typically involves bromination and formylation steps. For example, brominated imidazole precursors can undergo formylation using Vilsmeier-Haack conditions (POCl3/DMF) to introduce the aldehyde group. Analogous compounds, such as 1-methyl-1H-imidazole-5-carbohydrazide, have been synthesized via similar pathways, with purification via recrystallization or column chromatography . Researchers should optimize reaction conditions (e.g., temperature, stoichiometry) to minimize side products like over-brominated derivatives.

Q. What characterization techniques are essential for confirming its structure?

Key techniques include:

- X-ray crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement and Mercury for visualizing intermolecular interactions and packing patterns .

- NMR spectroscopy : Compare chemical shifts with analogs (e.g., 1H-benzo[d]imidazole-2-carbaldehyde derivatives) to validate substituent positions .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution ESI-MS.

Q. How should researchers handle safety concerns during experimentation?

Follow protocols for imidazole derivatives:

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde) .

- Avoid exposure to aldehydes and brominated intermediates, which may be toxic. Store under inert atmosphere if sensitive to oxidation.

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Contradictions may arise from disordered solvent molecules or twinning. Mitigation strategies include:

- Data reprocessing : Use SHELXD for phase refinement and check for twinning using R-factor statistics .

- Void analysis : Employ Mercury’s void visualization tool to identify unaccounted electron density, which may indicate solvent or co-crystallized species .

- Cross-validation : Compare with structurally related compounds (e.g., 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde) to validate bond lengths and angles .

Q. What strategies exist for studying the reactivity of the aldehyde group in this compound?

- Nucleophilic addition : Test reactions with hydrazines or amines to form hydrazones or imines, as seen in ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate derivatives .

- Redox studies : Monitor aldehyde oxidation to carboxylic acids under controlled conditions (e.g., KMnO4 in acidic media).

- Protection/deprotection : Use protecting groups (e.g., acetals) to selectively modify other functional groups .

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be addressed?

- Dynamic effects : Investigate tautomerism or rotational barriers using variable-temperature NMR. For example, imidazole derivatives often exhibit tautomeric equilibria affecting splitting .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify dominant conformers.

- Cross-reference analogs : Analyze data from structurally similar compounds (e.g., 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde) to validate unexpected peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.